molecular formula C9H14O2 B14593129 6-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one CAS No. 61592-66-3

6-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one

Cat. No.: B14593129
CAS No.: 61592-66-3
M. Wt: 154.21 g/mol
InChI Key: LEFNDJLRSROYFH-UHFFFAOYSA-N
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Description

6-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one is an organic compound with the molecular formula C9H14O2 It is a derivative of cyclohexenone and is known for its unique structure, which includes a hydroxyl group and three methyl groups attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one can be synthesized through several methods. One common approach involves the controlled hydrogenation of isophorone, which yields 3,5,5-trimethyl-2-cyclohexen-1-ol. This intermediate can then be oxidized in the presence of palladium on activated charcoal under an ethylene atmosphere to produce the desired compound .

Industrial Production Methods

Industrial production of this compound often involves catalytic oxidation of cyclohexene derivatives. For example, cyclohexenone can be produced by catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method is scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Palladium on activated charcoal under an ethylene atmosphere.

    Reduction: Hydrogenation using palladium or platinum catalysts.

    Substitution: Various nucleophiles can be used to replace the hydroxyl group.

Major Products Formed

    Oxidation: 6-Oxo-3,5,5-trimethyl-2-cyclohexen-1-one.

    Reduction: 3,5,5-Trimethyl-2-cyclohexen-1-ol.

    Substitution: Depending on the nucleophile, various substituted cyclohexenones can be formed.

Scientific Research Applications

6-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the cyclohexene ring can undergo conjugate addition reactions. These interactions can affect various biological pathways, making the compound of interest in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexenone: A simpler analog without the hydroxyl and methyl groups.

    Isophorone: A related compound with a similar structure but different functional groups.

Uniqueness

6-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one is unique due to its combination of a hydroxyl group and three methyl groups on a cyclohexene ring. This structure imparts distinct chemical properties, making it valuable in various applications.

Properties

CAS No.

61592-66-3

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

6-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C9H14O2/c1-6-4-7(10)8(11)9(2,3)5-6/h4,8,11H,5H2,1-3H3

InChI Key

LEFNDJLRSROYFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(C(C1)(C)C)O

Origin of Product

United States

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